(E)-N-(2-benzoyl-4-chlorophenyl)-2-cyano-3-(4-methoxyphenyl)acrylamide
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Overview
Description
(E)-N-(2-benzoyl-4-chlorophenyl)-2-cyano-3-(4-methoxyphenyl)acrylamide is an organic compound that belongs to the class of acrylamides. This compound features a complex structure with various functional groups, including a benzoyl group, a cyano group, and a methoxyphenyl group. Such compounds are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(2-benzoyl-4-chlorophenyl)-2-cyano-3-(4-methoxyphenyl)acrylamide typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:
Formation of the Benzoyl Chloride Intermediate: The starting material, 2-benzoyl-4-chlorophenyl, can be converted to its corresponding benzoyl chloride using thionyl chloride (SOCl2) under reflux conditions.
Acrylamide Formation: The benzoyl chloride intermediate can then react with 4-methoxyphenylacetonitrile in the presence of a base such as triethylamine (TEA) to form the acrylamide compound.
E-isomer Formation: The final step involves the isomerization to the E-isomer, which can be achieved using specific catalysts or reaction conditions that favor the formation of the E-isomer over the Z-isomer.
Industrial Production Methods
Industrial production of such compounds typically involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(2-benzoyl-4-chlorophenyl)-2-cyano-3-(4-methoxyphenyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The cyano group can be reduced to an amine group.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-N-(2-benzoyl-4-chlorophenyl)-2-cyano-3-(4-methoxyphenyl)acrylamide would depend on its specific application. For example, if it is used as a pharmaceutical agent, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(E)-N-(2-benzoylphenyl)-2-cyano-3-(4-methoxyphenyl)acrylamide: Lacks the chlorine atom.
(E)-N-(2-benzoyl-4-chlorophenyl)-2-cyano-3-phenylacrylamide: Lacks the methoxy group.
(E)-N-(2-benzoyl-4-chlorophenyl)-2-cyano-3-(4-hydroxyphenyl)acrylamide: Has a hydroxyl group instead of a methoxy group.
Uniqueness
(E)-N-(2-benzoyl-4-chlorophenyl)-2-cyano-3-(4-methoxyphenyl)acrylamide is unique due to the presence of both the chlorine and methoxy groups, which can influence its chemical reactivity and biological activity. These functional groups can affect the compound’s solubility, stability, and interactions with other molecules.
Properties
IUPAC Name |
(E)-N-(2-benzoyl-4-chlorophenyl)-2-cyano-3-(4-methoxyphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17ClN2O3/c1-30-20-10-7-16(8-11-20)13-18(15-26)24(29)27-22-12-9-19(25)14-21(22)23(28)17-5-3-2-4-6-17/h2-14H,1H3,(H,27,29)/b18-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWIFYFQPPZFEFC-QGOAFFKASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C(C#N)C(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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